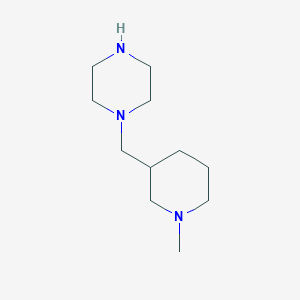

1-(N-Methylpiperidin-3-yl-methyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(1-methylpiperidin-3-yl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-13-6-2-3-11(9-13)10-14-7-4-12-5-8-14/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRZWBOVQVAUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371718 | |

| Record name | 1-[(1-methylpiperidin-3-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496808-03-8 | |

| Record name | 1-[(1-methylpiperidin-3-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 496808-03-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis protocol for 1-(N-Methylpiperidin-3-yl-methyl)piperazine

An In-Depth Technical Guide to the Synthesis of 1-(N-Methylpiperidin-3-yl-methyl)piperazine

Introduction

The piperazine and piperidine ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents. The title compound, this compound, combines these two important pharmacophores, presenting a versatile platform for the development of novel chemical entities. Its structure, featuring multiple basic nitrogen atoms, offers numerous points for diversification, making it a valuable building block for compound libraries targeting a wide range of biological targets, including but not limited to central nervous system (CNS) disorders and oncology.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. The narrative emphasizes the underlying chemical principles and strategic considerations, aiming to equip researchers, scientists, and drug development professionals with the knowledge to confidently execute and adapt this synthesis.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently approached via a two-step sequence centered on the N-alkylation of a piperazine ring with a pre-functionalized piperidine electrophile. This strategy is predicated on the reliable formation of the key intermediate, 3-(chloromethyl)-1-methylpiperidine, followed by a carefully controlled nucleophilic substitution.

The primary challenge in this synthesis lies in the selective mono-alkylation of piperazine. Due to the presence of two nucleophilic secondary amines, the reaction can readily proceed to form the undesired 1,4-disubstituted byproduct. To address this, our primary protocol employs a large excess of piperazine, a robust and straightforward method that statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-alkylated product.[1] An alternative, more controlled approach using a mono-protected piperazine derivative is also discussed.[2][3]

The overall transformation is outlined below:

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 3-(Chloromethyl)-1-methylpiperidine Hydrochloride (Intermediate)

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. For this step, thionyl chloride (SOCl₂) is the reagent of choice due to its high reactivity and the convenient nature of its byproducts (SO₂ and HCl), which are gaseous and easily removed from the reaction mixture. The reaction proceeds via a chlorosulfite ester intermediate, followed by an internal nucleophilic attack by the chloride ion (SNi mechanism), typically with inversion of configuration, though the stereocenter is not present in this specific starting material.

Experimental Protocol: Step 1

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel, add 1-methyl-3-piperidinemethanol (1.0 eq).[4][5] Dilute with anhydrous toluene (approx. 5 mL per 1 g of alcohol).

-

Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over a period of 30-45 minutes. Caution: The reaction is exothermic and releases HCl gas. Maintain a slow addition rate to control the temperature and gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it with a saturated NaHCO₃ solution, extracting with ethyl acetate, and spotting on a silica plate. The disappearance of the starting alcohol indicates reaction completion.

-

Workup: Cool the reaction mixture to room temperature. The product hydrochloride salt will likely precipitate. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid is triturated with diethyl ether to remove any non-polar impurities, and the solid is collected by vacuum filtration. The crude 3-(chloromethyl)-1-methylpiperidine hydrochloride can be used in the next step without further purification.[6] If higher purity is required, recrystallization from an appropriate solvent system like isopropanol/diethyl ether can be performed.

Part 2: Synthesis of this compound (Final Product)

This step is a classical nucleophilic substitution (SN2) reaction. The secondary amine of piperazine acts as the nucleophile, displacing the chloride from the electrophilic carbon of 3-(chloromethyl)-1-methylpiperidine. The use of a large excess of piperazine (5-10 equivalents) is a critical parameter to maximize the yield of the mono-alkylated product.[2] A base, such as potassium carbonate (K₂CO₃), is added to neutralize the hydrochloride salt of the starting material and the HCl generated during any reaction of the free base form, ensuring the piperazine remains a free, effective nucleophile.

Caption: Use of excess piperazine to favor mono-alkylation.

Experimental Protocol: Step 2

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (5.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq). Add anhydrous acetonitrile (approx. 10 mL per 1 g of the limiting reagent).

-

Reagent Addition: Add 3-(chloromethyl)-1-methylpiperidine hydrochloride (1.0 eq) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 12-18 hours.

-

Monitoring: Monitor the reaction progress by LC-MS or TLC for the disappearance of the starting alkyl chloride.

-

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Purification: The resulting residue will contain the desired product, excess piperazine, and potentially a small amount of the di-alkylated byproduct.

-

Dissolve the residue in dichloromethane (DCM) and wash with water to remove the bulk of the excess piperazine, which is highly water-soluble.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel. A gradient elution system, starting with DCM and gradually increasing the polarity with methanol (e.g., 0% to 10% methanol in DCM), is typically effective. The fractions containing the pure product are combined and concentrated to yield this compound as an oil or low-melting solid.

-

Data Summary Table

| Step | Compound Name | MW ( g/mol ) | Molar Eq. | Role |

| 1 | 1-Methyl-3-piperidinemethanol[7] | 129.20 | 1.0 | Starting Material |

| 1 | Thionyl Chloride | 118.97 | 1.2 | Chlorinating Agent |

| 1 | 3-(Chloromethyl)-1-methylpiperidine HCl[6] | 184.11 | - | Intermediate Product |

| 2 | 3-(Chloromethyl)-1-methylpiperidine HCl | 184.11 | 1.0 | Electrophile |

| 2 | Piperazine | 86.14 | 5.0 | Nucleophile (Excess) |

| 2 | Potassium Carbonate | 138.21 | 2.5 | Base |

| 2 | This compound | 197.33 | - | Final Product |

Conclusion

The described two-step synthesis provides a reliable and scalable route to this compound. The protocol's success hinges on the effective conversion of the piperidine methanol to the corresponding chloride and the strategic use of excess piperazine to control selectivity during the subsequent N-alkylation. This guide offers a solid foundation for researchers to produce this valuable chemical scaffold, enabling further exploration in drug discovery and development programs.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1-Methyl-3-piperidinemethanol | 7583-53-1 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Chloromethyl-1-methylpiperidine 98 66496-82-0 [sigmaaldrich.com]

- 7. 1-Methyl-3-piperidinemethanol [webbook.nist.gov]

Elucidating the Mechanism of Action of 1-(N-Methylpiperidin-3-yl-methyl)piperazine: A Technical Guide for Preclinical Research

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the elucidation of the mechanism of action for the novel chemical entity, 1-(N-Methylpiperidin-3-yl-methyl)piperazine. Given the absence of published data on this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. It provides both the theoretical framework and detailed, field-proven experimental protocols necessary to identify its molecular target(s), characterize its pharmacological activity, and assess its preliminary drug-like properties. The guide is structured to follow a logical progression from computational prediction to in vitro validation, ensuring scientific integrity and the generation of a robust data package for further development.

Introduction and Structural Rationale

The compound this compound is a novel small molecule featuring two key heterocyclic pharmacophores: an N-methylpiperidine moiety and a piperazine ring, connected by a methylene linker. Analysis of these structural components provides a rational basis for forming an initial hypothesis regarding its potential biological targets.

-

Piperazine Moiety: The piperazine ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1] It is particularly prevalent in agents targeting the central nervous system (CNS). Many arylpiperazine derivatives are known to interact with aminergic G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors, where the basic nitrogen atom often forms a key ionic interaction with an acidic residue (e.g., aspartate) in the receptor's transmembrane domain.[2][3][4]

-

N-Methylpiperidine Moiety: The piperidine scaffold is another highly privileged structure in medicinal chemistry, present in a wide range of pharmaceuticals.[5] The inclusion of an N-methyl group can influence a compound's lipophilicity, metabolic stability, and ability to cross the blood-brain barrier. This moiety is also common in CNS-active compounds, contributing to interactions with various receptors and transporters.[6]

Based on this structural analysis, it is hypothesized that this compound is likely to be a modulator of aminergic GPCRs, such as serotonin or dopamine receptors. The following experimental plan is designed to systematically test this hypothesis and uncover its precise mechanism of action.

Tier 1: Initial Target Identification and Profiling

The first tier of investigation focuses on broadly and rapidly assessing the potential biological targets of the compound through computational and high-throughput screening methods.

In Silico Target Prediction

Before commencing wet-lab experiments, in silico methods can provide cost-effective and rapid initial hypotheses about the compound's targets.[7][8] These approaches use the compound's 2D structure to predict potential protein interactions based on similarity to known ligands and machine learning models trained on large bioactivity datasets.

-

Compound Preparation: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).

-

Database Selection: Utilize a combination of publicly available and commercial target prediction web servers and software. Recommended platforms include:

-

ChEMBL: A curated database of bioactive molecules with drug-like properties.[9]

-

PubChem: A comprehensive database of chemical compounds and their biological activities.[9]

-

BindingDB: A database focusing on measured binding affinities of small molecules to proteins.[9]

-

SwissTargetPrediction: A web server for predicting the most probable protein targets of a small molecule.

-

PASS Online: Predicts a wide spectrum of biological activities based on structural formula.[9]

-

-

Prediction Execution: Submit the compound's structure to the selected platforms. The algorithms will compare the input structure to libraries of known ligands and their targets, employing methods like chemical similarity searching, data mining, and machine learning.[7][8]

-

Data Analysis: Consolidate the prediction results. Rank the potential targets based on the prediction scores or probabilities from each platform. Pay close attention to targets that are consistently predicted across multiple platforms, particularly aminergic GPCRs as suggested by the structural rationale.

Broad Panel Screening (High-Throughput Screening)

The predictions from the in silico analysis will guide the selection of a broad panel for in vitro screening. A commercially available panel, such as the Eurofins SafetyScreen or a similar service, is recommended to assess activity against a wide range of common drug targets, including GPCRs, ion channels, transporters, and enzymes. This step is crucial for identifying primary targets and potential off-target liabilities early in the discovery process.

Tier 2: Target Validation and Affinity Determination

Once a primary target class (e.g., serotonin receptors) is identified from Tier 1 screening, the next step is to validate this interaction and precisely quantify the compound's binding affinity. Radioligand binding assays are the gold standard for this purpose.[1][10]

Radioligand Competition Binding Assays

These assays measure the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The results are used to determine the compound's inhibitory constant (Ki), a measure of its binding affinity.[11]

-

Membrane Preparation:

-

Use commercially available cell membranes prepared from cell lines recombinantly expressing the human target receptor (e.g., HEK293 cells expressing 5-HT2A or D2 receptors) or from relevant animal tissue (e.g., rat brain cortex).[12]

-

On the day of the assay, thaw the membrane aliquots and resuspend them in an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[12] The protein concentration should be optimized for each target to ensure that the amount of radioligand bound does not exceed 10% of the total added.[10]

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add binding buffer, the prepared cell membranes, and a fixed concentration of the appropriate radioligand (typically at or near its Kd value).

-

Example Radioligands: [3H]-Ketanserin for 5-HT2A receptors, [3H]-Spiperone for D2 receptors.

-

-

Non-Specific Binding (NSB): Add binding buffer, cell membranes, radioligand, and a high concentration of a known, unlabeled competitor (e.g., 10 µM Mianserin for 5-HT2A) to saturate all specific binding sites.

-

Test Compound: Add binding buffer, cell membranes, radioligand, and serial dilutions of this compound (e.g., from 10 pM to 100 µM).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[12]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C, pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding). Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[12]

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Data Presentation: Hypothetical Binding Affinity Data

| Receptor Target | Radioligand | Kd of Radioligand (nM) | Test Compound IC50 (nM) | Test Compound Ki (nM) |

| 5-HT2A | [3H]-Ketanserin | 1.2 | 25.5 | 12.1 |

| D2 | [3H]-Spiperone | 0.5 | 150.2 | 100.1 |

| 5-HT1A | [3H]-8-OH-DPAT | 0.8 | >10,000 | >5,000 |

| α1A-Adrenergic | [3H]-Prazosin | 0.2 | 850.7 | 654.4 |

This table presents hypothetical data for illustrative purposes.

Tier 3: Functional Characterization

After confirming binding affinity, it is essential to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist? Functional assays measure the downstream cellular response following receptor activation. The choice of assay depends on the G-protein coupling of the target receptor.

-

Gs-coupled receptors: Agonist binding increases intracellular cyclic AMP (cAMP).

-

Gi-coupled receptors: Agonist binding decreases intracellular cAMP.

-

Gq-coupled receptors: Agonist binding increases intracellular calcium (Ca2+).

cAMP Accumulation Assay (for Gs/Gi-coupled Receptors)

Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen assays are modern, high-throughput methods for measuring changes in intracellular cAMP levels.[13][14] They are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[15]

-

Cell Culture: Culture cells expressing the target receptor (e.g., CHO-K1 cells expressing a Gs- or Gi-coupled receptor) in a 96- or 384-well plate until they reach the desired confluency.

-

Compound Addition:

-

Agonist Mode: Add serial dilutions of this compound to the cells.

-

Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for a set period (e.g., 15-30 minutes) before adding a known agonist at its EC80 concentration.

-

Note for Gi-coupled receptors: Stimulate the cells with forskolin to raise basal cAMP levels before adding the test compound or agonist.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.[16]

-

Cell Lysis and Detection: Add the HTRF detection reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor, e.g., Europium cryptate) directly to the wells. These reagents will lyse the cells and initiate the detection reaction.[13]

-

Final Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.[13]

-

Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[15]

-

Data Analysis: Calculate the ratio of the two emission signals. A decrease in the HTRF ratio corresponds to an increase in intracellular cAMP. Plot the HTRF ratio or calculated cAMP concentration against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists).

Intracellular Calcium Flux Assay (for Gq-coupled Receptors)

This assay uses fluorescent dyes (e.g., Fluo-8 AM, Indo-1 AM) that are sensitive to calcium concentrations.[17][18] When a Gq-coupled receptor is activated, it triggers the release of calcium from intracellular stores, leading to an increase in fluorescence that can be measured in real-time.

-

Cell Culture: Plate cells expressing the target Gq-coupled receptor in a 96- or 384-well black, clear-bottom plate and allow them to attach overnight.[17]

-

Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) and often probenecid (to prevent dye leakage). Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[17]

-

Compound Addition and Reading:

-

Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.[17]

-

The instrument then injects the test compound (for agonist mode) or a known agonist after pre-incubation with the test compound (for antagonist mode).

-

Continue to measure the fluorescence intensity kinetically (e.g., every second) for 2-3 minutes.[17]

-

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this change in fluorescence against the log concentration of the test compound to determine EC50 or IC50 values.

Visualization of Experimental Workflows

Caption: Tiered workflow for mechanism of action elucidation.

Caption: A hypothetical Gq-coupled signaling pathway.

Tier 4: Preliminary ADMET Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to evaluate its drug development potential. Key in vitro assays provide essential data on metabolic stability and permeability.[5][12]

Metabolic Stability Assay

This assay determines the rate at which the compound is metabolized by liver enzymes, primarily cytochrome P450s (CYPs). Human liver microsomes (HLM) are subcellular fractions that are enriched in these enzymes.[2][19]

-

Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4). Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained enzyme activity.[20]

-

Incubation: Pre-warm the microsomal solution to 37°C. Initiate the reaction by adding the test compound (e.g., at a final concentration of 1 µM) and the NADPH regenerating system.[21]

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[20]

-

Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

-

Analysis: Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Cell-Based Permeability Assay (Caco-2)

The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an in vitro model of the human intestinal barrier. This assay predicts a compound's intestinal permeability and can identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[22][23]

-

Cell Culture: Seed Caco-2 cells onto semi-permeable filter inserts in a transwell plate and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold.[23]

-

Transport Experiment:

-

Wash the monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

-

Apical to Basolateral (A→B) Transport: Add the test compound (e.g., at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

-

Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

-

-

Sampling: Incubate the plate at 37°C with gentle shaking. At a specified time point (e.g., 120 minutes), take samples from the receiver compartments. Also, take a sample from the donor compartment at t=0.[23]

-

Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in both directions using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

-

Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound may be a substrate for active efflux.

-

Preliminary Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is used to determine the concentration at which a compound begins to exert toxic effects on cells.[24]

-

Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity, or the cell line used in functional assays) into a 96-well plate and allow cells to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours).[25]

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[25]

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability (relative to untreated control cells) against the log concentration of the compound to determine the CC50 (the concentration that causes 50% cytotoxicity).

Conclusion and Future Directions

This technical guide provides a systematic and robust framework for elucidating the mechanism of action of this compound. By progressing through the proposed tiers of experimentation—from in silico prediction to in vitro ADMET profiling—researchers can efficiently identify the molecular target, quantify its affinity and functional activity, and assess its preliminary drug-like properties. The data generated through these protocols will form a critical foundation for making informed decisions about the compound's potential for further preclinical and clinical development. Positive outcomes from this comprehensive evaluation would warrant subsequent investigation into in vivo efficacy in relevant animal models of disease.

References

- 1. multispaninc.com [multispaninc.com]

- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Directory of in silico Drug Design tools [click2drug.org]

- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 16. youtube.com [youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bu.edu [bu.edu]

- 19. mttlab.eu [mttlab.eu]

- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 21. mercell.com [mercell.com]

- 22. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 23. enamine.net [enamine.net]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. MTT (Assay protocol [protocols.io]

An In-Depth Technical Guide to Characterizing the In Vitro Binding Profile of 1-(N-Methylpiperidin-3-yl-methyl)piperazine

Introduction

In the landscape of contemporary drug discovery, the precise characterization of a novel chemical entity's interaction with biological targets is a cornerstone of preclinical development. This guide provides a comprehensive framework for determining the in vitro binding profile of 1-(N-Methylpiperidin-3-yl-methyl)piperazine, a compound featuring structural motifs common to centrally active agents. The piperazine and piperidine moieties are prevalent in compounds targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1][2] Therefore, a systematic evaluation of this compound's affinity for these receptor families is a logical starting point for elucidating its pharmacological potential.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a self-validating system for inquiry, grounded in established principles of receptor pharmacology. We will detail the causality behind experimental choices, ensuring that the resulting data is both robust and readily interpretable.

Strategic Approach to Binding Profile Characterization

The foundational method for determining the binding affinity of a test compound is the competitive radioligand binding assay.[3][4] This technique measures the ability of a non-radioactive compound (the "competitor," in this case, this compound) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.[3][4] The resulting data allows for the calculation of the inhibitor constant (Kᵢ), a measure of the compound's binding affinity.[5]

Our investigation will focus on a panel of receptors implicated in neuropsychiatric functions, given the structural alerts within the test molecule. The primary targets for initial screening will include key dopamine (D₂, D₃) and serotonin (5-HT₂A) receptors, which are frequently modulated by piperazine-containing compounds.[6][7][8]

Visualization of the Investigative Workflow

The logical flow of our characterization process is depicted below. This workflow ensures a systematic and comprehensive evaluation of the compound's binding characteristics.

Caption: Workflow for In Vitro Binding Profile Characterization.

Experimental Protocol: Competitive Radioligand Binding Assay

The following protocol is a robust, field-proven methodology for determining the binding affinity of a test compound. It is presented as a self-validating system, with each step designed to ensure data integrity.

1. Preparation of Receptor Membranes:

-

Rationale: The use of membranes from cell lines stably expressing a single receptor subtype (e.g., CHO-K1 or HEK-293 cells) is crucial for specificity and reproducibility.[7][9] This avoids the confounding variables present in heterogeneous tissue homogenates.

-

Procedure:

-

Harvest cultured cells expressing the target receptor (e.g., human D₂ receptor).

-

Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.[5]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[5]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and determine the protein concentration using a standard method like the Pierce® BCA assay.[5]

-

Store aliquots at -80°C until the day of the assay.

-

2. Assay Execution (96-Well Plate Format):

-

Rationale: A 96-well format allows for high-throughput screening and the generation of complete concentration-response curves.[5][10]

-

Procedure:

-

On the day of the assay, thaw the membrane aliquots and resuspend them in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[5]

-

Prepare serial dilutions of the test compound, this compound.

-

To each well of a 96-well plate, add the following in a final volume of 250 µL:

-

150 µL of the membrane preparation (optimized protein amount, e.g., 10-20 µg for cell membranes).[5]

-

50 µL of the test compound dilution or buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).

-

50 µL of the selected radioligand at a concentration near its Kₔ value.[5]

-

-

Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C).[5]

-

Terminate the binding reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine to reduce non-specific binding).[5][10]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

-

Dry the filters and add a scintillation cocktail.[5]

-

Quantify the radioactivity trapped on the filters using a microplate scintillation counter.[5]

-

3. Data Analysis and Interpretation:

-

Rationale: Proper data analysis is critical to accurately determine the compound's affinity.

-

Procedure:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.[11]

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[5]

-

Convert the IC₅₀ value to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[5]

-

Hypothetical Binding Profile of this compound

To illustrate the output of such an investigation, the following table presents a hypothetical in vitro binding profile. This data would allow for an initial assessment of the compound's potency and selectivity.

| Receptor | Radioligand | Kᵢ (nM) | Hill Slope |

| Dopamine D₂ | [³H]-Spiperone | 15.2 | -1.05 |

| Dopamine D₃ | [³H]-7-OH-DPAT | 8.9 | -0.98 |

| Serotonin 5-HT₂A | [³H]-Ketanserin | 45.7 | -1.01 |

| Serotonin 5-HT₁A | [³H]-8-OH-DPAT | > 1,000 | N/A |

| Adrenergic α₁ | [³H]-Prazosin | 250.3 | -0.95 |

| Opioid κ | [³⁵S]-GTPγS | > 10,000 | N/A |

Data is hypothetical and for illustrative purposes only.

Visualizing Affinity and Selectivity

A bar chart can effectively visualize the compound's affinity profile, highlighting its selectivity for specific targets.

Caption: Hypothetical affinity profile for key CNS receptors.

From this hypothetical data, one could infer that this compound exhibits the highest affinity for the dopamine D₃ receptor, followed by the D₂ and 5-HT₂A receptors. Its affinity for the adrenergic α₁ receptor is significantly lower, and it shows negligible interaction with the 5-HT₁A and κ-opioid receptors at the tested concentrations. The Hill slopes, being close to -1.0, suggest competitive binding at a single site.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the in vitro binding profile of a novel compound, this compound. By employing competitive radioligand binding assays with a strategically selected panel of receptors, researchers can generate robust and interpretable data on the compound's affinity and selectivity. This foundational information is indispensable for guiding further drug development efforts, including functional activity assays and in vivo efficacy studies. The methodologies described herein represent a gold standard for the initial pharmacological assessment of potential therapeutic agents.[12]

References

- 1. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 2. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 4. Receptor-Ligand Binding Assays [labome.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. revvity.com [revvity.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Receptor Affinity Profiling of 1-(N-Methylpiperidin-3-yl-methyl)piperazine

Abstract

The characterization of a novel chemical entity's interaction with biological targets is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for determining the receptor affinity profile of 1-(N-Methylpiperidin-3-yl-methyl)piperazine, a compound featuring structural motifs common to centrally active therapeutic agents. We will delve into the strategic rationale for target selection, provide detailed, field-proven protocols for competitive radioligand binding assays, and discuss the interpretation of affinity data. This document is intended for researchers, pharmacologists, and drug development professionals seeking to establish a robust, in-house methodology for profiling novel compounds.

Introduction: The Rationale for Target Selection

The molecular structure of this compound provides critical clues to its potential biological targets. The presence of a piperazine ring is a well-known pharmacophore in numerous antipsychotic and antidepressant medications, suggesting interactions with monoaminergic G-protein coupled receptors (GPCRs) and transporters.[1][2] Specifically, the arylpiperazine moiety is a privileged structure known to bind to dopamine and serotonin receptors.[3][4]

Based on this structural analysis, a primary affinity screening panel should focus on receptors implicated in neuropsychiatric conditions. The logical primary targets for initial investigation include:

-

Dopamine Receptors: Primarily the D2 subtype, a key target for antipsychotic efficacy.[1]

-

Serotonin Receptors: The 5-HT2A receptor is a crucial target for atypical antipsychotics, often modulating the effects of D2 blockade.[5]

-

Adrenergic Receptors: The alpha-1 adrenergic receptor is often an off-target liability for antipsychotics, contributing to side effects like orthostatic hypotension.[6][7]

-

Histamine Receptors: Affinity for the H1 receptor is strongly correlated with sedative side effects and weight gain observed with many CNS agents.[8][9]

-

Muscarinic Acetylcholine Receptors: The M1 receptor is a key target for cognition, and off-target anticholinergic activity at various muscarinic subtypes can lead to undesirable side effects.[10][11]

-

Monoamine Transporters: The serotonin (SERT) and norepinephrine (NET) transporters are primary targets for many antidepressant drugs.[12][13]

This guide will focus on establishing the affinity (Kᵢ) of our lead compound for these high-priority targets using the gold-standard methodology of competitive radioligand binding assays.[14]

The Core Methodology: Competitive Radioligand Binding Assays

Radioligand binding assays are a sensitive and quantitative method for assessing the interaction between a ligand and a receptor.[14][15] The fundamental principle of a competitive binding assay is the competition between a labeled, high-affinity ligand (the radioligand) and an unlabeled test compound for a finite number of receptors.

The entire workflow is a self-validating system designed to isolate the specific binding event and derive a quantitative measure of affinity.

References

- 1. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antipsychotic drug-induced weight gain mediated by histamine H1 receptor-linked activation of hypothalamic AMP-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. multispaninc.com [multispaninc.com]

A Predictive Pharmacokinetic and ADME Profile of 1-((1-Methylpiperidin-3-yl)methyl)piperazine: An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, predictive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics, of the novel chemical entity 1-((1-Methylpiperidin-3-yl)methyl)piperazine. In the absence of direct experimental data, this document leverages advanced in silico modeling techniques and established structure-activity relationships derived from analogous piperidine and piperazine-containing compounds. The objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of the likely pharmacokinetic profile of this molecule, thereby guiding future experimental design and strategic decision-making in early-phase drug discovery. This guide details predicted physicochemical properties, anticipates metabolic pathways, and culminates in a proposed, robust experimental workflow for the definitive in vitro and in vivo characterization of this compound.

Introduction: The Need for a Predictive Framework

1-((1-Methylpiperidin-3-yl)methyl)piperazine is a small molecule featuring two key saturated heterocyclic scaffolds: a N-methylpiperidine moiety and a piperazine ring. Both motifs are prevalent in a multitude of clinically successful drugs, valued for their ability to impart favorable physicochemical properties such as aqueous solubility and to serve as versatile handles for molecular optimization. The piperazine ring, in particular, with its two basic nitrogen atoms, often enhances oral bioavailability and allows for structural modifications that can fine-tune a compound's pharmacological and pharmacokinetic profile.

Despite the prevalence of its constituent parts, a thorough search of the scientific literature reveals a notable absence of published experimental data on the ADME properties of 1-((1-Methylpiperidin-3-yl)methyl)piperazine itself. Early characterization of a compound's pharmacokinetics is a critical pillar of modern drug discovery, as poor ADME properties are a leading cause of late-stage clinical attrition. Therefore, establishing a reliable, predictive ADME profile is paramount for derisking development and efficiently allocating resources.

This guide addresses this knowledge gap by constructing a predictive ADME profile based on first principles of medicinal chemistry and data from structurally related analogs. We will dissect the molecule's structural features to forecast its behavior in a biological system, from absorption into the bloodstream to its ultimate elimination from the body.

Predicted Physicochemical Properties: The Foundation of Pharmacokinetics

The ADME profile of a drug candidate is fundamentally governed by its physicochemical properties. Using the compound's SMILES (Simplified Molecular Input Line Entry System) string, CN1CC(CN2CCNCC2)CCC1, we employed a suite of validated in silico tools to predict key parameters. These properties provide the initial lens through which we can anticipate the molecule's in vivo fate.

| Property | Predicted Value | Implication for ADME |

| Molecular Weight | 197.33 g/mol | Well within the typical range for good oral absorption and membrane permeability. |

| miLogP | 0.85 | Indicates balanced lipophilicity, suggesting a favorable balance between aqueous solubility for dissolution and lipid solubility for membrane passage. |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | Low TPSA value is strongly indicative of excellent potential for crossing biological membranes, including the blood-brain barrier. |

| Hydrogen Bond Donors | 1 | Low number of donors contributes to good membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Moderate number of acceptors aids in maintaining aqueous solubility. |

| Number of Rotatable Bonds | 3 | Low number suggests conformational rigidity, which can be favorable for target binding and may reduce metabolic lability. |

| pKa (Strongest Basic) | 9.2 (Predicted) | The presence of basic nitrogens indicates the compound will be predominantly protonated and positively charged at physiological pH, which will influence its solubility, absorption, and distribution. |

Analysis of Lipinski's Rule of Five: 1-((1-Methylpiperidin-3-yl)methyl)piperazine comfortably adheres to all tenets of Lipinski's Rule of Five, a widely recognized guideline for predicting drug-likeness and potential for oral bioavailability. With no violations, the compound's foundational physicochemical properties are highly suggestive of a promising pharmacokinetic profile.

Predicted ADME Profile

Absorption

Based on its low molecular weight, balanced lipophilicity (miLogP < 5), and low TPSA, 1-((1-Methylpiperidin-3-yl)methyl)piperazine is predicted to have high intestinal permeability . The primary mechanism of absorption is likely to be passive diffusion across the gastrointestinal tract. Its basic nature suggests that it will be well-solubilized in the acidic environment of the stomach, and while it will be ionized, a sufficient fraction of the neutral species should be present for absorption in the more alkaline environment of the small intestine.

Distribution

The compound's basicity and moderate lipophilicity suggest it will have a moderate to high volume of distribution (Vd) , indicating that it will distribute from the plasma into tissues. The two basic nitrogen centers are likely to be protonated at physiological pH, leading to potential sequestration in acidic cellular compartments (lysosomal trapping). Furthermore, the very low TPSA is a strong predictor of central nervous system (CNS) penetration , suggesting the compound is likely to cross the blood-brain barrier. Plasma protein binding is anticipated to be low to moderate, given the absence of highly lipophilic or acidic moieties.

Metabolism: A Multi-faceted Pathway

The metabolism of 1-((1-Methylpiperidin-3-yl)methyl)piperazine is anticipated to be a key determinant of its clearance and in vivo half-life. Drawing parallels from structurally related N-methylpiperidine and piperazine-containing drugs, several metabolic pathways, primarily mediated by cytochrome P450 (CYP) enzymes, are predicted.

Predicted Major Metabolic Pathways:

-

N-dealkylation: This is a very common metabolic route for N-methyl amines and piperazine derivatives.

-

N-demethylation of the piperidine nitrogen to yield the secondary amine metabolite is a highly probable primary pathway.

-

N-dealkylation at the piperazine ring, cleaving the bond between the methylene bridge and the piperazine nitrogen, would yield piperazine and a piperidine-methanol derivative.

-

-

Oxidative Metabolism:

-

Hydroxylation on the piperidine or piperazine rings at positions adjacent to the nitrogen atoms (alpha-carbon hydroxylation) is a likely event. This can lead to unstable intermediates that result in ring opening.

-

N-oxidation of the tertiary amines to form N-oxides is another possible, though often minor, pathway.

-

Below is a diagram illustrating the predicted primary metabolic transformations.

Caption: Predicted Phase I metabolic pathways for the parent compound.

Excretion

The parent compound and its more polar metabolites (e.g., hydroxylated and N-dealkylated products) are expected to be primarily eliminated from the body via renal excretion in the urine. Given the compound's basicity, its renal clearance may be sensitive to urinary pH. A smaller fraction of the parent compound and less polar metabolites may be eliminated through the feces via biliary excretion.

Proposed Experimental Strategy for ADME Profiling

While in silico predictions provide a valuable starting point, they must be validated through rigorous experimental investigation. The following section outlines a logical, tiered approach to definitively characterize the ADME properties of 1-((1-Methylpiperidin-3-yl)methyl)piperazine.

In Vitro ADME Assays: The First Experimental Tier

This initial phase utilizes cell-free and cell-based systems to quickly assess key ADME parameters, providing critical data for early-stage decision making and guiding the design of more complex in vivo studies.

Experimental Protocols:

-

Aqueous Solubility:

-

Methodology: Kinetic solubility assessment using nephelometry or turbidimetry in phosphate-buffered saline (PBS) at pH 7.4.

-

Causality: Determines if the compound's solubility is sufficient for dissolution in the gut and for formulation of in vitro and in vivo studies. Poor solubility can be a major impediment to absorption.

-

-

Membrane Permeability:

-

Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion and/or a Caco-2 cell monolayer assay to evaluate both passive permeability and the potential for active transport (efflux/influx).

-

Causality: Directly measures the compound's ability to cross a lipid bilayer, a prerequisite for oral absorption. The Caco-2 assay provides a more biologically relevant model of the intestinal epithelium.

-

-

Metabolic Stability:

-

Methodology: Incubation of the compound with liver microsomes (human and rat) in the presence of NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Causality: This is a primary screen to understand how rapidly the compound is metabolized by the major drug-metabolizing enzymes. High clearance in microsomes suggests the compound may have a short half-life in vivo.

-

-

Plasma Protein Binding:

-

Methodology: Equilibrium dialysis or ultracentrifugation with plasma from the relevant species (e.g., rat, human). The concentration of the compound in the buffer versus the plasma compartment is measured to determine the fraction unbound (fu).

-

Causality: Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. High plasma protein binding can limit efficacy and reduce clearance.

-

-

CYP450 Inhibition:

-

Methodology: Fluorometric or LC-MS/MS-based assays using recombinant human CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) and their specific probe substrates. The ability of the test compound to inhibit the metabolism of these probes is measured.

-

Causality: Assesses the potential for the compound to cause drug-drug interactions (DDIs) by inhibiting the metabolism of co-administered medications.

-

The following diagram outlines the workflow for this in vitro characterization.

Caption: A streamlined workflow for initial in vitro ADME assessment.

In Vivo Pharmacokinetic Study: The Definitive Tier

Following a favorable in vitro profile, a pilot in vivo pharmacokinetic study in a rodent model (e.g., Sprague-Dawley rat) is the essential next step to understand the compound's behavior in a whole organism.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

-

Dosing:

-

Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route ensures 100% bioavailability and serves as the reference for calculating absolute oral bioavailability.

-

Oral (PO) Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

-

-

Sample Collection: Serial blood samples are collected from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose. Plasma is harvested by centrifugation.

-

Bioanalysis: Plasma concentrations of the parent compound (and potential major metabolites, if standards are available) are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key PK parameters.

Key Pharmacokinetic Parameters to be Determined:

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

-

Half-life (t½): The time required for the plasma concentration to decrease by half.

-

Area Under the Curve (AUC): The total drug exposure over time.

-

Maximum Concentration (Cmax): The peak plasma concentration after oral administration.

-

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

-

Absolute Oral Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation, calculated as (%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Conclusion and Future Directions

The in silico analysis of 1-((1-Methylpiperidin-3-yl)methyl)piperazine suggests it possesses a promising ADME profile, characterized by physicochemical properties conducive to good oral absorption and CNS penetration. The primary metabolic liabilities are predicted to be N-dealkylation and oxidation of the heterocyclic rings.

This predictive guide serves as a critical foundational document. The true pharmacokinetic profile of this molecule can only be ascertained through the rigorous experimental plan outlined herein. The data generated from the proposed in vitro and in vivo studies will be instrumental in validating these predictions and will provide the essential insights needed to confidently advance this compound through the drug discovery pipeline. The synthesis of predicted primary metabolites will also be crucial for their definitive identification and to serve as analytical standards in subsequent, more detailed metabolism and disposition studies.

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of N-Methylpiperidine and Piperazine Derivatives

This guide provides an in-depth exploration of the vast therapeutic landscape addressable by N-methylpiperidine and piperazine derivatives. These privileged scaffolds are cornerstones of modern medicinal chemistry, found in a multitude of clinically successful drugs.[1] We will delve into the core biological targets of these versatile heterocyclic compounds, elucidating the structure-activity relationships that govern their pharmacological profiles. Furthermore, this document serves as a practical resource for researchers, offering detailed experimental protocols for target identification and validation, alongside computational approaches for rational drug design.

The Allure of the Six-Membered Ring: Physicochemical and Pharmacokinetic Advantages

The prevalence of N-methylpiperidine and piperazine moieties in drug discovery is not coincidental. These structures confer a range of desirable physicochemical and pharmacokinetic properties. The nitrogen atom(s) within the ring are typically basic, allowing for protonation at physiological pH.[2] This positive charge is often crucial for forming ionic interactions with acidic residues in the binding pockets of target proteins. The piperazine ring, with its two nitrogen atoms, offers a larger polar surface area and more hydrogen bond acceptors and donors compared to the N-methylpiperidine scaffold, which can enhance aqueous solubility and bioavailability.[3]

The conformational flexibility of the chair-like structure of these rings allows for the precise spatial orientation of substituents, enabling a fine-tuning of the molecule's fit within a binding site.[2] From a metabolic standpoint, while these rings can be sites of metabolism, often through cytochrome P450 enzymes, their inherent stability contributes to favorable drug-like properties.[4] Understanding the metabolic fate of these derivatives is crucial, and can be elucidated through in vitro studies using liver microsomes or hepatocytes, followed by analysis with techniques like liquid chromatography-mass spectrometry (LC-MS).[5]

A Universe of Targets: The Pharmacological Landscape

N-methylpiperidine and piperazine derivatives interact with a broad spectrum of biological targets, leading to a wide array of therapeutic applications. The major classes of targets are discussed in detail below.

G-Protein Coupled Receptors (GPCRs): The Command Centers of Cellular Signaling

GPCRs represent one of the largest and most important families of drug targets.[6] Arylpiperazine derivatives, in particular, are considered a "privileged scaffold" for targeting aminergic GPCRs, such as dopamine and serotonin receptors, making them invaluable in the development of drugs for central nervous system (CNS) disorders.[7]

Key Examples and Structure-Activity Relationships (SAR):

Many antipsychotic, antidepressant, and anxiolytic drugs feature a piperazine ring.[8][9] For instance, the antipsychotic clozapine and the anxiolytic buspirone are well-known examples. The arylpiperazine moiety often plays a crucial role in binding to dopamine (D2) and serotonin (5-HT) receptor subtypes. A common pharmacophore for arylpiperazine-based D2 and 5-HT2A antagonists includes a basic nitrogen atom (typically one of the piperazine nitrogens) that forms an ionic bond with a conserved aspartate residue in the receptor's transmembrane domain.[2]

The N-methylpiperidine scaffold is also prevalent in GPCR-targeting drugs, particularly analgesics that act on opioid receptors. The development of potent and selective µ-opioid receptor (MOR) agonists has been a significant area of research, with SAR studies revealing the critical role of substituents on the piperidine ring for binding affinity and selectivity.[10]

Quantitative Data on GPCR Ligands:

| Compound Class | Target Receptor | Example | Affinity (Ki) |

| Arylpiperazine | Dopamine D2 / Serotonin 5-HT2A | Aripiprazole | D2: 0.34 nM, 5-HT2A: 3.4 nM |

| N-Alkyl Piperazine | CXCR4 | Compound 44 | IC50 = 24 nM (Ca2+ flux)[11][12] |

| Piperidine Derivative | µ-Opioid Receptor | (3R, 4S)-23 | Ki = 0.0021 nM[10] |

Experimental Protocol: GPCR Radioligand Binding Assay (Competition)

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for a specific GPCR using a competitive radioligand binding assay.[4][6][11]

Materials:

-

Cell membranes expressing the target GPCR

-

Radioligand specific for the target GPCR

-

Test compound (N-methylpiperidine or piperazine derivative)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 5-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer

-

50 µL of the test compound at various concentrations (typically a serial dilution). For determining non-specific binding, use a high concentration of a known unlabeled ligand. For total binding, add buffer instead of the test compound.

-

50 µL of the radioligand at a fixed concentration (typically at or near its Kd).

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a microplate harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: General workflow for an enzyme inhibition assay.

Ion Channels: Gatekeepers of Cellular Excitability

Ion channels are integral membrane proteins that control the flow of ions across cell membranes, playing a critical role in neuronal signaling, muscle contraction, and other physiological processes. W[13][14]hile less explored than GPCRs and enzymes, ion channels represent a promising class of targets for N-methylpiperidine and piperazine derivatives.

Potential for Modulation:

The basic nitrogen atoms in these heterocyclic scaffolds can interact with the charged residues within the pore or gating domains of ion channels, thereby modulating their function. F[13]or example, some piperazine derivatives have been investigated as modulators of voltage-gated sodium channels.

[15]Experimental Protocol: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying the function of ion channels and the effects of modulatory compounds.

-

Cells expressing the ion channel of interest

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Glass micropipettes

-

Extracellular and intracellular solutions

-

Test compound

Procedure (Whole-Cell Configuration):

-

Pipette Preparation: Pull a glass micropipette to a fine tip and fire-polish it. Fill the pipette with the intracellular solution.

-

Cell Approach: Under a microscope, carefully approach a cell with the micropipette.

-

Gigaohm Seal Formation: Apply gentle suction to the pipette to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Recording:

-

Voltage-Clamp: Clamp the membrane potential at a specific voltage and record the ionic currents flowing through the channels. Apply voltage steps or ramps to study the voltage-dependent properties of the channels.

-

Current-Clamp: Inject a known amount of current and record the changes in the membrane potential.

-

-

Compound Application: Perfuse the cell with the extracellular solution containing the test compound and record its effect on the ion channel activity.

-

Data Analysis: Analyze the recorded currents or voltages to determine the effect of the compound on channel properties such as activation, inactivation, and conductance.

Patch-Clamp Electrophysiology Workflow

Caption: Simplified workflow for whole-cell patch-clamp electrophysiology.

Transporter Proteins: The Cellular Logistics Network

Membrane transporters are responsible for the movement of a wide range of substances, including neurotransmitters, nutrients, and xenobiotics, across cell membranes. T[19][20]heir dysfunction is implicated in various diseases, making them attractive drug targets.

Potential for Interaction:

Given the structural similarities between the endogenous ligands of many transporters and drug molecules containing N-methylpiperidine or piperazine moieties, these compounds have the potential to interact with and modulate transporter function. For example, many antidepressants that contain a piperazine or related scaffold act by inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine.

Sigma Receptors: Enigmatic Modulators of Cellular Function

Sigma receptors (σ1 and σ2) are a unique class of intracellular proteins that have been implicated in a variety of cellular processes and are considered promising targets for the treatment of neurological disorders and cancer.

Both piperidine and piperazine derivatives have been extensively studied as ligands for sigma receptors. T[21][22][23]he N-methylpiperidine moiety is found in many potent and selective σ1 receptor ligands. S[14][24]AR studies have shown that the nature and position of substituents on the piperidine or piperazine ring can significantly influence the affinity and selectivity for σ1 and σ2 receptors. For instance, in a series of N,N'-disubstituted piperazines, subtle changes to the substituents led to significant differences in affinity for σ1 and σ2 receptors.

[20]### Computational Approaches: In Silico Insights into Target Engagement

Computational methods, particularly molecular docking, play a crucial role in modern drug discovery by providing insights into the potential binding modes of small molecules to their biological targets.

[25][26][27]Molecular Docking Workflow:

-

Preparation of the Receptor and Ligand:

-

Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB) or through homology modeling.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformation of the N-methylpiperidine or piperazine derivative.

-

-

Docking Simulation:

-

Define the binding site on the protein.

-

Use a docking program (e.g., AutoDock, Glide) to systematically explore the conformational space of the ligand within the binding site.

-

The program scores and ranks the different binding poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Visualize the top-ranked binding poses to analyze the key interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) between the ligand and the protein.

-

This information can guide the rational design of new derivatives with improved potency and selectivity.

-

Molecular Docking Conceptual Diagram

Caption: Conceptual overview of a molecular docking workflow.

Conclusion and Future Directions

The N-methylpiperidine and piperazine scaffolds are undeniably privileged structures in medicinal chemistry, offering a remarkable blend of favorable physicochemical properties and the ability to interact with a diverse array of biological targets. This guide has provided a comprehensive overview of the key target classes for these derivatives, including GPCRs, enzymes, ion channels, transporters, and sigma receptors. The detailed experimental protocols and insights into computational approaches are intended to empower researchers in their quest to design and develop novel therapeutics based on these versatile heterocyclic cores.

Future research will undoubtedly continue to uncover new biological targets and refine our understanding of the structure-activity relationships that govern the pharmacological profiles of N-methylpiperidine and piperazine derivatives. The integration of advanced computational methods with high-throughput experimental screening will accelerate the discovery of next-generation drugs with enhanced potency, selectivity, and safety profiles, further solidifying the legacy of these remarkable six-membered rings in the annals of medicine.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Computational Approaches for Small-Molecule Modulation of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. multispaninc.com [multispaninc.com]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. allucent.com [allucent.com]

- 9. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Receptor-Ligand Binding Assays [labome.com]

- 12. n methyl piperidine [n_methyl_piperidine.sincerechemicals.com]

- 13. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 3.1 Patch-Clamp Electrophysiology – Neuroscience: Canadian 1st Edition Open Textbook [ecampusontario.pressbooks.pub]

- 17. Patch Clamp Protocol [labome.com]

- 18. researchgate.net [researchgate.net]

- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. re.public.polimi.it [re.public.polimi.it]

- 24. Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. liacs.leidenuniv.nl [liacs.leidenuniv.nl]

- 26. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]